molecular formula C15H13ClFNO3S B2958128 3-Chloro-2-fluoro-N-(4-formyl-3,5-dimethylphenyl)benzenesulfonamide CAS No. 1427923-85-0

3-Chloro-2-fluoro-N-(4-formyl-3,5-dimethylphenyl)benzenesulfonamide

Cat. No. B2958128
M. Wt: 341.78
InChI Key: XGQSICVTSUEXAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves various chemical reactions. For instance, the Suzuki–Miyaura coupling is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared, and environmentally benign organoboron reagent . The reactivity of the boron reagent can be determined by the Lewis basicity of the ligand .


Chemical Reactions Analysis

This compound, like many others, can participate in various chemical reactions. For example, it could potentially be involved in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various synthetic routes and methods to create benzenesulfonamide derivatives, including those similar in structure to 3-Chloro-2-fluoro-N-(4-formyl-3,5-dimethylphenyl)benzenesulfonamide. These compounds are synthesized for further biological evaluation and to explore their potential as pharmacological agents. For instance, novel benzenesulfonamide derivatives exhibit significant in vitro antitumor activity against certain cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity (Fahim & Shalaby, 2019).

Biological Screening and Potential Therapeutic Applications

Benzenesulfonamide derivatives have been screened for various biological activities, indicating their potential in therapeutic applications. Studies have shown that these compounds exhibit antimicrobial, anticancer, and enzyme inhibition properties. For example, a series of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide demonstrated moderate to good activities against Gram-negative and Gram-positive bacteria, as well as enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

Molecular Docking and Theoretical Studies

Molecular docking and Density Functional Theory (DFT) calculations are utilized to understand the interaction mechanisms of benzenesulfonamide derivatives with biological targets. These studies provide insights into the potential therapeutic applications of these compounds by elucidating their binding affinities and interaction sites with enzymes or receptor targets. For instance, certain chlorinated compounds among synthesized benzenesulfonamide derivatives showed excellent antitumor activity, with further studies evaluating their interaction against specific enzymes (Fahim & Shalaby, 2019).

Future Directions

The future directions for research on this compound could involve further exploration of its reactivity in various chemical reactions, such as the Suzuki–Miyaura coupling . Additionally, research could be conducted to explore its potential applications in the synthesis of other chemical compounds.

properties

IUPAC Name

3-chloro-2-fluoro-N-(4-formyl-3,5-dimethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3S/c1-9-6-11(7-10(2)12(9)8-19)18-22(20,21)14-5-3-4-13(16)15(14)17/h3-8,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQSICVTSUEXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)NS(=O)(=O)C2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-N-(4-formyl-3,5-dimethylphenyl)benzenesulfonamide

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